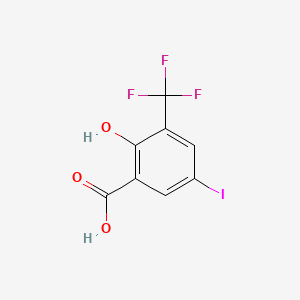

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

説明

特性

IUPAC Name |

2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO3/c9-8(10,11)5-2-3(12)1-4(6(5)13)7(14)15/h1-2,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXRHLBKFJIEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid typically involves the iodination of 3-(trifluoromethyl)salicylic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction mixture is usually heated to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding quinone derivative.

Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Deiodinated compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Synthetic Intermediate for Pharmaceuticals

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid serves as a crucial synthetic intermediate in the development of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield bioactive molecules. For instance, it can be utilized in the synthesis of diphenylamines, which have been identified as potential anticancer agents . The trifluoromethyl and iodo substituents enhance the compound's reactivity and selectivity in organic synthesis.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, compounds synthesized from this acid have shown efficacy against specific cancer cell lines, suggesting a pathway for developing new therapeutic agents .

Agricultural Chemistry

Pesticide Development

The compound can also play a role in the formulation of agricultural chemicals, particularly pesticides. Its unique chemical properties facilitate the design of molecules that can effectively target pests while minimizing environmental impact. The incorporation of halogenated groups often enhances the biological activity of agrochemicals, making them more effective at lower concentrations .

Case Study: Herbicides

Research indicates that derivatives of this compound can be modified to create herbicides with improved selectivity and potency against specific weed species. These advancements could lead to more sustainable agricultural practices by reducing the need for broad-spectrum herbicides.

Material Science

Fluorinated Polymers

In material science, this compound can be utilized in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications. The incorporation of trifluoromethyl groups can significantly enhance the properties of polymers, leading to materials that are both durable and lightweight .

Case Study: Coatings and Films

Fluorinated coatings developed using this compound have been shown to possess excellent hydrophobic properties, making them ideal for applications in protective films and coatings for electronic devices. These coatings not only protect against moisture but also improve the longevity of electronic components .

作用機序

The mechanism of action of 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the iodine and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.

類似化合物との比較

(a) 2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic Acid (C₈H₃F₄IO₂, MW: 334.01)

- Key Differences : Substitutes fluorine at position 2 instead of hydroxyl.

- Impact: Fluorine’s electronegativity increases acidity (pKa ~2.5–3.0) compared to hydroxyl (pKa ~4.5–5.0). The trifluoromethyl group at position 5 (vs.

(b) 2-Hydroxy-5-methoxybenzoic Acid (C₈H₈O₄, MW: 168.14)

- Key Differences : Methoxy (-OCH₃) at position 5 instead of iodine, lacking -CF₃.

- Impact : Methoxy is electron-donating, decreasing acidity (pKa ~4.8) and enhancing solubility in polar solvents. The absence of iodine and -CF₃ reduces molecular weight and lipophilicity (clogP ~1.2 vs. ~3.5 for the target compound) .

Functional Group Variations

(a) 3-(Methylthio)-5-(trifluoromethyl)benzoic Acid (C₉H₇F₃O₂S, MW: 236.21)

- Key Differences : Methylthio (-SCH₃) at position 3 replaces hydroxyl.

- Impact: Thioether groups enhance nucleophilicity and participate in redox reactions.

(b) 2-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic Acid (C₁₅H₈N₃O₄F₃, MW: 351.24)

- Key Differences: Incorporates a benzimidazole ring with nitro (-NO₂) and -CF₃ groups.

- Impact : The nitro group increases acidity (pKa ~1.5–2.0) and confers explosive properties. The benzimidazole core enables metal coordination, broadening applications in catalysis .

Physicochemical and Reactivity Comparisons

| Compound | Molecular Formula | MW (g/mol) | Key Substituents | Melting Point (°C) | Notable Reactivity |

|---|---|---|---|---|---|

| 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid | C₈H₄F₃IO₃ | ~336 | -OH (C2), -I (C5), -CF₃ (C3) | Not reported | Electrophilic substitution at C5; esterification |

| 2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic acid | C₈H₃F₄IO₂ | 334.01 | -F (C2), -I (C3), -CF₃ (C5) | Not reported | SNAr reactions; halogen exchange |

| 2-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid | C₁₅H₈N₃O₄F₃ | 351.24 | -NO₂ (C7), -CF₃ (C5) | 287.9 | Reduction of -NO₂; nucleophilic aromatic substitution |

生物活性

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid (HTB) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of the biological activity of HTB, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

HTB is characterized by the presence of a hydroxyl group, an iodine atom, and a trifluoromethyl group attached to a benzoic acid core. The structural formula can be represented as follows:

This unique structure contributes to its lipophilicity and reactivity, making it an interesting candidate for various biological applications.

The biological activity of HTB is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better interaction with hydrophobic pockets in proteins. Additionally, the iodine atom may participate in halogen bonding, which can stabilize the compound-protein complex.

Key Mechanisms:

- Enzyme Inhibition: HTB has been shown to inhibit certain enzymes involved in inflammatory pathways.

- Antimicrobial Activity: The compound exhibits activity against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of HTB:

Case Studies

-

Anti-inflammatory Properties:

A study conducted by researchers demonstrated that HTB effectively inhibited COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. The study highlighted the potential use of HTB as an anti-inflammatory agent in therapeutic applications . -

Antimicrobial Efficacy:

Another investigation focused on the antimicrobial properties of HTB against several bacterial strains. The results indicated that HTB exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Cytotoxic Effects on Cancer Cells:

Research has shown that HTB induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This finding positions HTB as a promising candidate for anticancer drug development .

Q & A

Basic: What are the recommended synthetic methodologies for 2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid?

Answer:

The synthesis typically involves halogenation and functional group protection strategies. A plausible route starts with salicylic acid derivatives, introducing iodine via electrophilic substitution (e.g., using I₂/KIO₃ in acidic media) . The trifluoromethyl group can be incorporated via Ullmann coupling or nucleophilic displacement using CF₃Cu reagents . Key steps include:

- Iodination: Optimize reaction temperature (0–25°C) to avoid over-iodination.

- CF₃ Introduction: Use anhydrous conditions with catalysts like Pd(PPh₃)₄ to enhance yield .

- Acid Protection: Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) to prevent side reactions during iodination .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Iodination | I₂, KIO₃, H₂SO₄, 20°C, 12h | 65–75 |

| Trifluoromethylation | CF₃Cu, Pd(PPh₃)₄, DMF, 80°C, 24h | 50–60 |

| Deprotection/Hydrolysis | TBAF, THF, rt, 2h | 85–90 |

Advanced: How can regioselectivity challenges in introducing iodine and CF₃ groups be addressed?

Answer:

Regioselectivity is influenced by electronic and steric factors. For iodination at the 5-position:

- Directing Groups: The hydroxyl group at position 2 directs electrophilic substitution to the para position (C5). Steric hindrance from the CF₃ group at C3 further restricts reactivity .

- CF₃ Placement: Use meta-directing groups (e.g., nitro) transiently to position CF₃ at C3, followed by reduction .

Contradiction Note: Conflicting reports exist on iodine’s stability under trifluoromethylation conditions. Some studies note partial deiodination at >100°C , necessitating low-temperature Pd-catalyzed reactions.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify hydroxyl (δ 10–12 ppm) and aromatic protons. The CF₃ group splits adjacent carbons (δ ~120–125 ppm, q, J = 270–280 Hz) .

- IR Spectroscopy: Confirm carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .

- Mass Spectrometry: Exact mass (M⁻) should match C₈H₄F₃IO₃ (calc. 355.91 g/mol) with isotopic patterns for iodine (m/z 127) .

Advanced: How to resolve contradictions in spectral data between theoretical and experimental results?

Answer: Discrepancies often arise from:

- Tautomerism: The hydroxyl group may tautomerize, altering NMR shifts. Use D₂O exchange to confirm acidic protons .

- Impurities: Trace iodinated byproducts (e.g., di-iodo derivatives) require HPLC purification (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Crystallography: Single-crystal X-ray diffraction definitively assigns regiochemistry .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

- DFT Calculations: Model electronic effects of the CF₃ group (strong electron-withdrawing) and iodine (polarizable) on acidity (pKa ~2.5–3.0) .

- Docking Studies: The iodine’s van der Waals radius (~1.98 Å) may influence binding in enzyme pockets (e.g., cyclooxygenase analogs) .

Table 2: Predicted vs. Experimental pKa

| Method | Predicted pKa | Experimental pKa |

|---|---|---|

| DFT (B3LYP/6-31G*) | 2.7 | 2.9 ± 0.2 |

| COSMO-RS | 3.1 | – |

Basic: What are the stability considerations for long-term storage?

Answer:

- Light Sensitivity: Iodine’s photolability requires amber vials and storage at –20°C .

- Moisture: Hygroscopic carboxylic acid forms hydrates; store under argon with desiccants .

- Decomposition Signs: Yellowing indicates iodine loss; monitor via TLC (Rf 0.4 in EtOAc/hexane 1:1) .

Advanced: How does the CF₃ group influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity: CF₃ increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability: The CF₃ group resists oxidative metabolism, prolonging half-life in vivo .

- Toxicity: Screen for hepatic clearance using microsomal assays (e.g., human liver microsomes, NADPH) .

Advanced: What strategies optimize yield in multistep syntheses?

Answer:

- One-Pot Reactions: Combine iodination and trifluoromethylation steps using sequential reagent addition .

- Catalyst Screening: Test Pd, Cu, and Ni catalysts for CF₃ coupling; Pd(OAc)₂ often outperforms in polar aprotic solvents .

- Workflow: Use in-situ IR to monitor reaction progression and minimize intermediate isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。